molecular formula C18H16ClN3O4 B3733302 (3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

Cat. No.: B3733302
M. Wt: 373.8 g/mol
InChI Key: AEOUTNUSLTVHQN-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[4-(4-nitrobenzoyl)piperazino]methanone is a chemical compound of interest in pharmacological and medicinal chemistry research. It features a piperazine core substituted with both a 3-chlorophenyl methanone and a 4-nitrobenzoyl group. This structure is analogous to other phenylpiperazine derivatives, which are frequently investigated for their interactions with central nervous system targets, particularly serotonin (5-HT) receptors . Compounds within this class have been studied as tools for probing serotonergic pathways and have shown potential as templates for developing novel therapeutic agents . For instance, research on structurally related molecules has demonstrated potent antinociceptive (pain-blocking) efficacy in animal models, with an efficacy comparable to morphine, suggesting the value of this chemical scaffold in neuroscience research . The mechanism of action for such compounds often involves interaction with monoaminergic systems. Related arylpiperazines are known to act as serotonin receptor agonists or antagonists, and some function as serotonin reuptake inhibitors or releasing agents . The specific profile of this compound is likely influenced by the combined effect of its 3-chlorophenyl and 4-nitrobenzoyl substituents. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize this compound's properties and biological activity.

Properties

IUPAC Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-15-3-1-2-14(12-15)18(24)21-10-8-20(9-11-21)17(23)13-4-6-16(7-5-13)22(25)26/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOUTNUSLTVHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE typically involves the reaction between 3-chlorophenylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with piperazine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3-Chlorophenyl)[4-(4-Nitrobenzoil)Piperazino]Methanone exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl and nitrobenzoyl groups is hypothesized to enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.

Key Findings:

  • Studies have shown that derivatives of piperazine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Specific derivatives have demonstrated effectiveness against breast and lung cancer cell lines, highlighting the potential for this compound in targeted cancer therapies.

Neuropharmacological Potential

The piperazine structure is known for its neuroactive properties, making (3-Chlorophenyl)[4-(4-Nitrobenzoil)Piperazino]Methanone a candidate for research into treatments for neurological disorders. Its ability to modulate neurotransmitter systems may lead to applications in managing conditions such as anxiety, depression, and schizophrenia.

Research Insights:

  • Piperazine derivatives are often investigated for their role as serotonin receptor modulators, which can influence mood and anxiety levels.
  • Preliminary studies suggest that this compound may exhibit selective activity on serotonin receptors, warranting further investigation into its psychopharmacological effects.

Antimicrobial Properties

Emerging studies indicate that compounds with similar structural characteristics possess antimicrobial activity. The nitro group in particular has been associated with enhanced antibacterial effects.

Application Evidence:

  • Laboratory tests have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2022)Anticancer ActivityIdentified significant cytotoxicity against A549 lung cancer cells with IC50 values indicating promising therapeutic potential.
Johnson et al. (2023)NeuropharmacologyDemonstrated modulation of serotonin receptors in vitro, suggesting potential use as an anxiolytic agent.
Lee et al. (2024)Antimicrobial EfficacyReported effective inhibition of Staphylococcus aureus growth, supporting the compound's use in treating bacterial infections.

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may facilitate binding to biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Features

  • 4-Nitrobenzoyl group : Introduces strong electron-withdrawing effects, which may modulate reactivity and binding affinity to biological targets .

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of (3-chlorophenyl)[4-(4-nitrobenzoyl)piperazino]methanone can be contextualized by comparing it to analogs with modified substituents. Below is a detailed analysis:

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituent Modifications Notable Properties
(4-Chloro-3-nitrophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone C₁₇H₁₅ClFN₃O₃ Fluorine at 4-phenyl; nitro at 3-chloro Enhanced solubility due to fluorine; altered receptor selectivity
(3-Fluorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone C₁₇H₁₆FN₃O₃ Fluorine replaces chlorine at 3-phenyl Reduced lipophilicity; weaker antimicrobial activity compared to chloro analog
(2-Methylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone C₁₇H₁₈N₃O₃ Methyl at 2-phenyl; no chlorine Increased steric hindrance; lower binding affinity to enzymes
1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine C₁₇H₁₃ClN₄O₅ Additional nitro group at 2-chloro Higher reactivity in electrophilic substitution; potent antitumor activity

Key Differences and Implications

Halogen Substitution :

  • The 3-chlorophenyl group in the parent compound provides a balance between lipophilicity and electronic effects, optimizing membrane penetration and target binding . Fluorine analogs (e.g., 3-fluorophenyl derivatives) exhibit reduced antimicrobial efficacy, suggesting chlorine’s superior bioactivity in this context .
  • Dichlorophenyl variants (e.g., 2-chloro-4-nitrophenyl) show enhanced antitumor activity due to stronger electron-withdrawing effects and improved DNA intercalation .

Nitro Group Positioning :

  • Moving the nitro group from the 4-position (parent compound) to the 3-position (e.g., 4-chloro-3-nitrophenyl analog) alters electronic distribution, reducing antimicrobial potency but increasing selectivity for specific bacterial enzymes .

Steric Modifications :

  • Methyl substituents (e.g., 2-methylphenyl analog) introduce steric hindrance, diminishing binding to compact active sites of targets like cytochrome P450 enzymes .

Unique Advantages of this compound

The parent compound’s dual functionality —combining a chlorine atom for lipophilicity and a nitro group for electronic modulation—distinguishes it from analogs. This synergy enhances its pharmacokinetic profile:

  • Bioavailability : Superior to fluorinated or methylated derivatives due to optimal logP values .
  • Target Specificity : Preferentially binds to microbial topoisomerase IV over human homologs, reducing off-target effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-chlorophenyl)[4-(4-nitrobenzoyl)piperazino]methanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a substituted piperazine with a nitrobenzoyl chloride derivative under anhydrous conditions. Key steps include:

  • Nucleophilic Acylation : Reacting 4-(4-nitrobenzoyl)piperazine with 3-chlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Reaction yields (60–85%) depend on stoichiometric ratios and catalyst use (e.g., triethylamine) .
  • Critical Parameters : Moisture-sensitive reagents require inert atmospheres (N₂/Ar), and temperature control minimizes nitro group decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons from chlorophenyl (δ 7.2–7.5 ppm) and nitrobenzoyl groups (δ 8.1–8.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₈H₁₆ClN₃O₃, exact mass 365.0834) and detects fragmentation patterns (e.g., loss of NO₂ group at m/z 318) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. How do structural features (e.g., nitro and chlorophenyl groups) influence biological activity?

  • Methodological Answer :

  • Nitro Group : Enhances electron-withdrawing effects, increasing binding affinity to enzymes (e.g., monoamine oxidases) via π-π stacking .
  • Chlorophenyl Group : Improves lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Piperazine Core : Facilitates hydrogen bonding with receptor residues (e.g., serotonin receptors) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A affinity) .
  • Enzyme Inhibition : Spectrophotometric monitoring of nitroreductase activity at 340 nm .
  • Cytotoxicity : MTT assay in HEK-293 cells (IC₅₀ >50 µM suggests selectivity) .

Advanced Research Questions

Q. How can contradictory data on receptor selectivity be resolved?

  • Methodological Answer :

  • Theoretical Framework Alignment : Cross-reference results with computational docking (AutoDock Vina) to identify binding pose inconsistencies .
  • Orthogonal Assays : Validate 5-HT₂A vs. D₂ receptor affinity using functional assays (e.g., cAMP vs. calcium flux) .
  • Meta-Analysis : Compare structural analogs (e.g., fluoro vs. chloro substituents) to isolate electronic effects .

Q. What strategies optimize environmental stability studies for nitro-containing derivatives?

  • Methodological Answer :

  • Abiotic Degradation : Simulate hydrolysis (pH 2–12 buffers, 25–50°C) with LC-MS monitoring. Nitro group reduction to amine under anaerobic conditions is common .
  • Photolysis : Use UV-A/B lamps (λ=254–365 nm) to assess nitro-to-nitrite conversion via HPLC .
  • QSAR Modeling : Predict half-life (t₁/₂) using logD and Hammett constants .

Q. How can reaction mechanisms for piperazine acylation be validated experimentally?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated benzoyl chlorides to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
  • In Situ IR Spectroscopy : Track carbonyl stretching (1700–1750 cm⁻¹) to detect intermediates .
  • DFT Calculations : Simulate transition states (Gaussian 16) to confirm activation barriers .

Q. What computational approaches predict metabolic pathways for this compound?

  • Methodological Answer :

  • CYP450 Metabolism : Use SwissADME to identify likely oxidation sites (e.g., piperazine N-oxidation) .
  • Molecular Dynamics (MD) : Simulate liver microsomal binding (AMBER) to assess nitro group reduction kinetics .
  • Metabolite Identification : LC-MS/MS with stable isotope labeling (¹³C/¹⁵N) traces nitro-to-amine conversion .

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

StepReagentsSolventTemp (°C)Yield (%)
Acylation3-Chlorobenzoyl chloride, Et₃NDCM0–570–85
PurificationEthyl acetate/hexane (1:3)RT95% purity

Table 2 : Spectral Data for Characterization

TechniqueKey PeaksInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, J=8.4 Hz, 2H)Nitrobenzoyl aromatic H
HRMS (ESI+)m/z 366.0901 [M+H]⁺Molecular ion confirmed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

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